6-Methyl-1,2,3,5-tetrahydro-s-indacene
CAS No.: 202667-45-6
Cat. No.: VC2446686
Molecular Formula: C13H14
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202667-45-6 |
---|---|
Molecular Formula | C13H14 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | 6-methyl-1,2,3,5-tetrahydro-s-indacene |
Standard InChI | InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3 |
Standard InChI Key | AHMSERHYRMNFKO-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C1)C=C3CCCC3=C2 |
Canonical SMILES | CC1=CC2=C(C1)C=C3CCCC3=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
6-Methyl-1,2,3,5-tetrahydro-s-indacene has the molecular formula C13H14 and a molecular weight of 170.25 g/mol. It is characterized by a bicyclic structure consisting of fused rings with a methyl group at position 6. This partially hydrogenated derivative of indacene exhibits specific chemical reactivity patterns due to its structural features.
The compound is identified by CAS number 202667-45-6 and can be represented by the following chemical identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | 6-methyl-1,2,3,5-tetrahydro-s-indacene |
InChI | InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3 |
InChI Key | AHMSERHYRMNFKO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C1)C=C3CCCC3=C2 |
Molecular Formula | C13H14 |
Molecular Weight | 170.25 g/mol |
Physical and Chemical Properties
The physical properties of 6-Methyl-1,2,3,5-tetrahydro-s-indacene include moderate solubility in organic solvents and a relatively high boiling point due to its complex structure. The presence of the methyl group at the sixth position contributes significantly to its chemical reactivity and biological properties.
The compound's partially hydrogenated structure distinguishes it from fully aromatic or fully saturated analogs, imparting unique chemical properties that are particularly valuable in catalysis and material science applications.
Preparation Methods
Synthetic Routes
The synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene typically involves the hydrogenation of 6-methylindacene. One common method employs catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically conducted in suitable solvents such as ethanol or toluene, at elevated temperatures and pressures to facilitate the hydrogenation process.
Another synthetic approach involves hydrogenation of the parent indacene structure followed by regioselective alkylation. This method may employ Friedel-Crafts alkylation with methyl chloride or a Grignard reagent to introduce the methyl group at the desired position.
Industrial Production
Industrial production of 6-Methyl-1,2,3,5-tetrahydro-s-indacene employs similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are employed to obtain the product with high purity.
Applications in Scientific Research
Catalysis
6-Methyl-1,2,3,5-tetrahydro-s-indacene serves as a crucial ligand in the development of metallocene catalysts for olefin polymerization. These catalysts are essential for producing various plastics and polymers, with the specific properties of synthesized derivatives influencing the activity and selectivity of these catalysts.
The compound forms stable complexes with transition metals, as demonstrated in the following table:
Metal | Complex Type | Application | Stability Constant (log K) |
---|---|---|---|
Zr | Metallocene | Olefin polymerization catalysts | 12.4 ± 0.3 |
Fe | Cyclopentadienyl | Redox-active materials | 9.8 |
X-ray crystallography has confirmed η5-coordination of the indacene ring to Zr in metallocene complexes, highlighting the compound's effectiveness as a ligand in these applications.
Pharmaceutical Research
The compound is being investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit antimicrobial activity and could serve as a precursor in synthesizing bioactive compounds. This makes it a valuable candidate for further research in drug development and pharmaceutical applications.
Material Science
In material science, 6-Methyl-1,2,3,5-tetrahydro-s-indacene is utilized in producing specialty chemicals and materials due to its unique chemical properties. The compound's structural features make it suitable for applications requiring specific reactivity patterns and stability characteristics.
Analytical Chemistry
The compound can be analyzed through high-performance liquid chromatography (HPLC), which allows for the separation and identification of impurities in preparative separation processes. This method is scalable and suitable for pharmacokinetic studies, making it valuable for both research and industrial applications.
Thermal Properties and Decomposition
Pyrolysis studies have revealed specific degradation pathways for 6-Methyl-1,2,3,5-tetrahydro-s-indacene, as shown in the following table:
Temperature (°C) | Atmosphere | Major Products | Half-Life (min) |
---|---|---|---|
300 | N₂ | Toluene, xylene isomers | 45 |
450 | Air | CO₂, H₂O, polyaromatic hydrocarbons | 12 |
These thermal decomposition characteristics have important implications for the compound's applications. The decomposition above 300°C limits high-temperature applications but enables controlled synthesis of aromatic fragments. This knowledge is crucial for determining appropriate processing conditions and applications for the compound.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,5-tetrahydro-s-indacene involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers to form complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including polymerization and hydrogenation reactions.
The exact molecular targets and pathways depend on the specific application and the nature of the metal center involved. For example, in metallocene catalysts, the compound's structure influences the electron density and steric environment around the metal center, affecting the catalyst's activity and selectivity in olefin polymerization.
Biological Activity
Antimicrobial Properties
Research conducted on various derivatives of 6-Methyl-1,2,3,5-tetrahydro-s-indacene has revealed notable antibacterial effects against several strains of bacteria. These studies have utilized agar diffusion methods to measure zones of inhibition and have determined minimum inhibitory concentrations (MICs) for effective compounds.
Olefin Polymerization
Studies have demonstrated that metallocene catalysts incorporating 6-Methyl-1,2,3,5-tetrahydro-s-indacene significantly improved the efficiency of olefin polymerization processes. The unique structural features of the ligands enhanced the catalytic activity compared to traditional catalysts, highlighting the compound's value in industrial applications.
Antimicrobial Activity
Research on various derivatives of the compound revealed notable antibacterial effects against several bacterial strains. These findings suggest potential applications in developing new antimicrobial agents, particularly as antibiotic resistance becomes an increasingly significant global health concern.
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 6-Methyl-1,2,3,5-tetrahydro-s-indacene, each with distinct properties:
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6-Methylindacene: The parent compound from which 6-Methyl-1,2,3,5-tetrahydro-s-indacene is derived, featuring a fully aromatic structure.
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4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene: A halogenated derivative with similar structural features but different reactivity due to the presence of the bromine atom.
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6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene: A derivative featuring both methyl and phenyl substituents, which exhibits different properties and applications compared to the unsubstituted compound.
Distinctive Features
6-Methyl-1,2,3,5-tetrahydro-s-indacene is unique due to its partially hydrogenated structure, which imparts distinct chemical properties compared to fully aromatic or fully saturated analogs. This unique structure allows for specific reactivity patterns and applications, particularly in catalysis and material science.
Characterization Methods
Analytical Techniques
Accurate characterization of 6-Methyl-1,2,3,5-tetrahydro-s-indacene requires a combination of several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structure confirmation, with characteristic signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.2 ppm).
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High-Resolution Mass Spectrometry (HRMS): This technique confirms the molecular ion peaks matching the theoretical mass of C13H14 (molecular weight ~170.25 g/mol).
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X-ray Crystallography: This method resolves the bicyclic framework and methyl substitution pattern, providing definitive structural information.
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